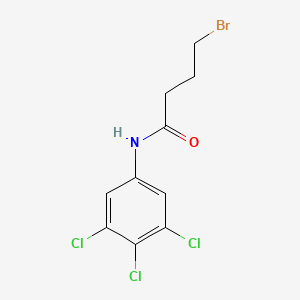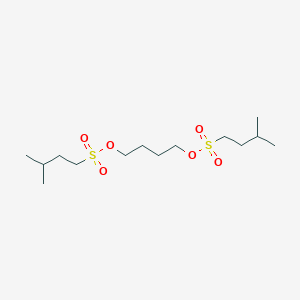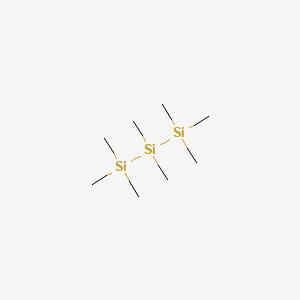
Octamethyltrisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Octamethyltrisilane can be synthesized through the reaction of chlorosilanes with methylchlorosilanes. This reaction typically occurs under an inert atmosphere and requires the use of organic base catalysts . The general reaction can be represented as follows:
[ \text{Cl-Si(CH}_3\text{)}_3 + \text{Cl-Si(CH}_3\text{)}_2\text{H} \rightarrow \text{(CH}_3\text{)}_3\text{Si-O-Si(CH}_3\text{)}_2\text{O-Si(CH}_3\text{)}_3 ]
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to maintain an inert atmosphere and control the reaction temperature .
Chemical Reactions Analysis
Types of Reactions
Octamethyltrisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: It can undergo substitution reactions with halogens and other reactive groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halogenated silanes.
Scientific Research Applications
Octamethyltrisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants.
Industry: Acts as a surfactant, lubricant, and anti-foaming agent in various industrial processes
Mechanism of Action
The mechanism of action of octamethyltrisilane involves its interaction with molecular targets through its siloxane bonds. These interactions can lead to the formation of stable complexes with other molecules, thereby exerting its effects. The pathways involved include the modification of surface properties and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisiloxane: Similar in structure but with two silicon atoms.
Decamethyltetrasiloxane: Contains four silicon atoms and has higher molecular weight.
Dodecamethylpentasiloxane: Contains five silicon atoms and is used in similar applications.
Uniqueness
Octamethyltrisilane is unique due to its optimal balance of molecular weight and chemical stability. Its low surface tension and viscosity make it particularly useful in applications requiring rapid spreading and uniform coating .
Properties
CAS No. |
3704-44-7 |
|---|---|
Molecular Formula |
C8H24Si3 |
Molecular Weight |
204.53 g/mol |
IUPAC Name |
dimethyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C8H24Si3/c1-9(2,3)11(7,8)10(4,5)6/h1-8H3 |
InChI Key |
DDIMPUQNMJIVKL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
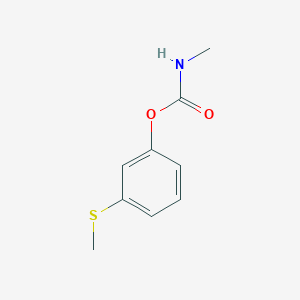
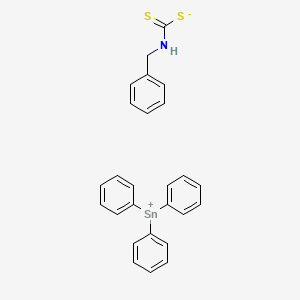
![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)
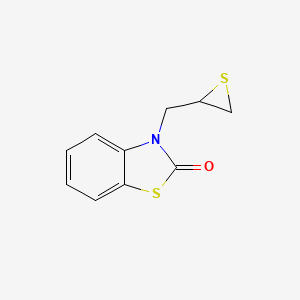
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)

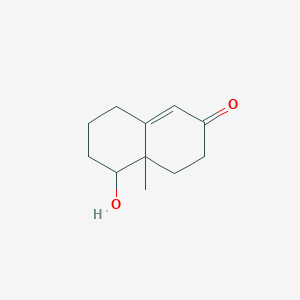
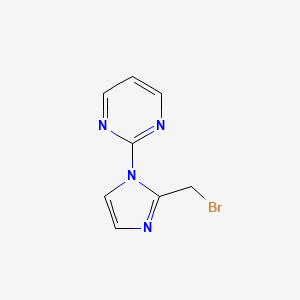
![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
